molecular formula C21H23ClN2O3S B14797380 (3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)(indolin-1-yl)methanone

(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)(indolin-1-yl)methanone

Cat. No.: B14797380
M. Wt: 418.9 g/mol
InChI Key: KHVQEQDPMWMQGW-UHFFFAOYSA-N
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Description

(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)(indolin-1-yl)methanone is a synthetic organic compound featuring a methanone core substituted with a 4-chlorophenyl group modified by an azepan-1-ylsulfonyl moiety at the 3-position and an indolin-1-yl group. The azepan-1-ylsulfonyl substituent introduces both bulkiness and polarity due to the sulfonyl group’s electron-withdrawing nature and the azepane ring’s conformational flexibility.

Properties

Molecular Formula

C21H23ClN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C21H23ClN2O3S/c22-18-10-9-17(21(25)24-14-11-16-7-3-4-8-19(16)24)15-20(18)28(26,27)23-12-5-1-2-6-13-23/h3-4,7-10,15H,1-2,5-6,11-14H2

InChI Key

KHVQEQDPMWMQGW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC4=CC=CC=C43)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromatographic Behavior and Impurity Profiles

A critical aspect of comparing methanone derivatives lies in their chromatographic retention and impurity profiles. provides retention data for structurally related compounds, such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone (0.34% relative retention) and ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate (0.80%) . Key observations include:

Compound Name Relative Retention (%) Key Substituents
(4-Chlorophenyl)(4-hydroxyphenyl)methanone 0.34 Hydroxyl, chlorophenyl
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid 0.36 Carboxylic acid, chlorophenyl
(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)(indolin-1-yl)methanone (hypothetical) ~0.50–0.85 (inferred) Azepan-sulfonyl, indolinyl, chlorophenyl

The target compound’s azepan-1-ylsulfonyl group is bulkier and more polar than hydroxyl or ester substituents in analogous structures. The indolin-1-yl moiety may further modulate retention through π-π interactions with chromatographic matrices.

Structural and Electronic Comparisons

The compound 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone () shares a chloroaryl and sulfanyl-substituted scaffold but differs in core structure (ethanone vs. methanone) and substituents (fluorine, sulfanyl vs. sulfonyl, indolinyl) . Key contrasts include:

  • Aromatic interactions: The indolin-1-yl group’s fused bicyclic structure may enhance stacking interactions compared to the phenylisoquinolinyl group, which has extended conjugation but less rigidity.
  • Steric effects: The azepane ring introduces greater conformational flexibility than the rigid isoquinoline moiety, possibly influencing binding to biological targets or crystal packing.

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